N-(7H-purin-8-yl)hydroxylamine
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Overview
Description
N-(7H-purin-8-yl)hydroxylamine: is a chemical compound with the molecular formula C5H5N5O. It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7H-purin-8-yl)hydroxylamine typically involves the reaction of purine derivatives with hydroxylamine. One common method includes the reaction of 8-bromopurine with hydroxylamine under basic conditions to yield this compound . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for cost-efficiency and yield, potentially involving continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-(7H-purin-8-yl)hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-(7H-purin-8-yl)nitrosoamine.
Reduction: It can be reduced to form N-(7H-purin-8-yl)amine.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include N-(7H-purin-8-yl)nitrosoamine, N-(7H-purin-8-yl)amine, and various substituted purine derivatives .
Scientific Research Applications
N-(7H-purin-8-yl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other purine derivatives.
Biology: This compound is studied for its potential role in DNA repair mechanisms and as a mutagenic agent.
Medicine: Research is ongoing into its potential use as an antiviral or anticancer agent.
Industry: It may be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(7H-purin-8-yl)hydroxylamine involves its interaction with nucleic acids. It can form adducts with DNA, potentially leading to mutations. This property is being explored for its potential use in targeted mutagenesis and gene editing . The molecular targets include DNA bases, and the pathways involved may include DNA repair and replication processes.
Comparison with Similar Compounds
Similar Compounds
- N-(7H-purin-6-yl)hydroxylamine
- N-(7H-purin-9-yl)hydroxylamine
- N-(7H-purin-2-yl)hydroxylamine
Uniqueness
N-(7H-purin-8-yl)hydroxylamine is unique due to its specific position of the hydroxylamine group on the purine ring. This positional difference can significantly affect its chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
17124-26-4 |
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Molecular Formula |
C5H5N5O |
Molecular Weight |
151.13 g/mol |
IUPAC Name |
N-(7H-purin-8-yl)hydroxylamine |
InChI |
InChI=1S/C5H5N5O/c11-10-5-8-3-1-6-2-7-4(3)9-5/h1-2,11H,(H2,6,7,8,9,10) |
InChI Key |
SFGSNDQPUKSOMF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC=N1)N=C(N2)NO |
Origin of Product |
United States |
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